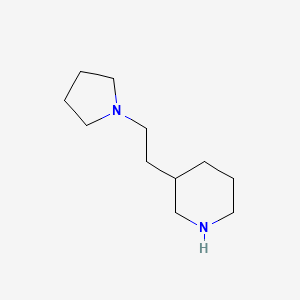

3-(2-(Pyrrolidin-1-yl)ethyl)piperidine

Description

Significance of Piperidine (B6355638) and Pyrrolidine (B122466) Ring Systems as Chemical Scaffolds

The piperidine and pyrrolidine rings are saturated nitrogen heterocycles that are fundamental building blocks in medicinal chemistry. researchgate.net Piperidine, a six-membered ring, and pyrrolidine, a five-membered ring, are found in a multitude of natural products and synthetic drugs, contributing significantly to their pharmacological profiles. researchgate.net Their saturated, three-dimensional structures allow for precise spatial arrangements of functional groups, which is crucial for effective interaction with biological targets. nih.gov

These ring systems are considered "privileged scaffolds" because they can bind to a variety of biological receptors with high affinity. Their structural flexibility and the ability to introduce substituents at various positions make them versatile templates for drug design. The nitrogen atom within these rings can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's solubility, membrane permeability, and receptor-binding capabilities.

Overview of Ethyl-Linked Heterocyclic Architectures in Organic Chemistry

Ethyl-linked bis-heterocycles are a common motif in pharmacologically active compounds, enabling the combination of the distinct properties of each heterocyclic ring to achieve a desired biological effect. This modular approach allows for the systematic exploration of structure-activity relationships by modifying the heterocyclic units and the linker independently.

Rationale for Academic Investigation of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine Analogues

The academic investigation into analogues of this compound is driven by the potential for discovering novel therapeutic agents. The combination of the well-established pharmacophoric features of the piperidine and pyrrolidine rings with an ethyl linker presents a promising strategy for developing compounds with a range of biological activities.

Researchers often synthesize and screen libraries of such analogues to explore their potential as, for example, receptor antagonists or enzyme inhibitors. For instance, derivatives of similar structures have been evaluated for their activity as histamine (B1213489) H3 receptor antagonists. nih.gov The systematic modification of the piperidine and pyrrolidine rings, as well as the substitution pattern on the ethyl linker, allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. acs.org Studies on related structures have shown that such modifications can significantly impact their biological activity, including antibacterial and anticancer properties. mdpi.comdntb.gov.ua The exploration of these chemical spaces is essential for identifying lead compounds for further drug development.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of the parent compound, this compound.

| Property | Value | Source |

| CAS Number | 25082-00-2 | bldpharm.com |

| Molecular Formula | C₁₁H₂₂N₂ | chemscene.com |

| Molecular Weight | 182.31 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | chemscene.com |

| logP (octanol-water partition coefficient) | 1.6144 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Synthesis of this compound and its Analogues

A common approach involves the nucleophilic substitution reaction between a suitably functionalized piperidine derivative and a pyrrolidine-containing electrophile. For instance, a piperidine with a 2-chloroethyl or 2-bromoethyl side chain at the 3-position could be reacted with pyrrolidine to form the desired product. atlantis-press.com

Alternatively, reductive amination is a powerful tool for constructing such molecules. This could involve the reaction of a piperidine derivative bearing an acetaldehyde (B116499) group at the 3-position with pyrrolidine in the presence of a reducing agent. nih.gov The synthesis of various piperidine and pyrrolidine derivatives often utilizes methods like electroreductive cyclization and other intramolecular cyclization techniques. beilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

3-(2-pyrrolidin-1-ylethyl)piperidine |

InChI |

InChI=1S/C11H22N2/c1-2-8-13(7-1)9-5-11-4-3-6-12-10-11/h11-12H,1-10H2 |

InChI Key |

AHGBXHLBWUIIED-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Pyrrolidin 1 Yl Ethyl Piperidine and Analogues

Strategies for Pyrrolidine (B122466) and Piperidine (B6355638) Ring Construction

The synthesis of pyrrolidine and piperidine derivatives, which form the structural basis of many biologically active compounds, has been an area of intense investigation. beilstein-journals.orgnih.gov Conventional methods for constructing these rings include nucleophilic substitution, reductive amination, and the Diels-Alder reaction followed by reduction. beilstein-journals.org However, these methods can sometimes require harsh conditions or the use of toxic reagents. beilstein-journals.org Consequently, a variety of intramolecular cyclization strategies have been developed to provide more efficient and environmentally benign routes to these important heterocyclic motifs.

Intramolecular cyclization reactions involve the formation of a cyclic compound from a single molecule containing two reactive functional groups. These reactions are particularly advantageous for the synthesis of pyrrolidines and piperidines as they can be highly stereoselective and allow for the construction of complex polycyclic systems in a single step.

Oxidative cyclization provides a powerful method for the construction of pyrrolidine and piperidine rings. These reactions often involve the use of a transition metal catalyst to facilitate the cyclization of an unsaturated amine substrate. For instance, copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins has been shown to be an effective method for synthesizing N-functionalized pyrrolidines and piperidines. nih.gov This protocol allows for the formation of both five- and six-membered rings through an exo cyclization pathway. nih.gov The efficiency of the reaction can be enhanced by using more soluble copper(II) salts, such as copper(II) neodecanoate, and microwave heating can reduce reaction times. nih.gov

Another approach involves the gold(I)-catalyzed oxidative amination of unactivated alkenes. nih.gov This method allows for the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

| Catalyst/Reagent | Substrate Type | Product Ring Size | Key Features |

| Copper(II) carboxylate | γ- and δ-alkenyl N-arylsulfonamides | 5 and 6 | High diastereoselectivity for 2,5-disubstituted pyrrolidines (cis-predominant). nih.gov |

| Gold(I) complex / Iodine(III) oxidizing agent | Unactivated alkenes | 6 | Simultaneous formation of N-heterocycle and introduction of an O-substituent. nih.gov |

| Cobalt(II) catalyst | Linear amino-aldehydes | 5 and 6 | Effective for producing various piperidines and pyrrolidones. nih.gov |

Table 1: Overview of Oxidative Cyclization Protocols

Radical cyclizations offer a versatile and powerful tool for the synthesis of pyrrolidine and piperidine rings, particularly for the construction of highly substituted systems. nih.gov These reactions proceed through radical intermediates and are often initiated by radical initiators such as triethylborane (B153662) or by photoredox catalysis. nih.govresearchgate.net

One strategy involves the radical addition-ionic cyclization of oxime ethers. lookchem.com Treatment of oxime ethers carrying a tosyloxy group with triethylborane and an alkyl iodide in the presence of a Lewis acid can afford substituted pyrrolidines and piperidines. lookchem.com

Nitrogen-centered radicals can also be employed in these cyclizations. nih.gov For example, amidyl and sulfamidyl radicals can be generated from precursors like N-chlorosulfonamides and subsequently cyclize onto a tethered olefin. nih.gov The use of CuCl/CuCl₂ as a radical initiator has been reported for this transformation. nih.gov

A photoredox-mediated radical/polar crossover process has also been developed for the synthesis of saturated nitrogen heterocycles. researchgate.net In this approach, a photocatalytically generated alkyl radical containing a pendant leaving group reacts with an imine to form a C-C bond. Subsequent reduction of the resulting nitrogen-centered radical triggers an anionic ring closure to yield substituted pyrrolidines, piperidines, and azepanes under mild, redox-neutral conditions. researchgate.net

| Initiator/Catalyst | Precursor Type | Key Intermediate | Product Ring Size |

| Et₃B / Lewis Acid | Oxime ethers with tosyloxy group | Carbon radical | 5 and 6 lookchem.com |

| CuCl/CuCl₂ | N-chlorosulfonamides | Nitrogen radical | 5 nih.gov |

| Visible light / Photoredox catalyst | Alkyl halides with pendant imine | Alkyl radical, Nitrogen-centered radical | 5, 6, and 7 researchgate.net |

| Triethylborane | 1,6-enynes | Carbon radical cascade | 6 nih.gov |

Table 2: Selected Radical Cyclization Approaches

Electroreductive cyclization presents a green and efficient alternative for the synthesis of pyrrolidine and piperidine derivatives. beilstein-journals.orgnih.gov This method utilizes an electric current to drive the cyclization reaction, often avoiding the need for harsh chemical reagents. beilstein-journals.orgnih.gov

A notable example is the electroreductive cyclization of imines with terminal dihaloalkanes. beilstein-journals.orgnih.gov This reaction can be performed in a flow microreactor, which offers a large specific surface area, leading to efficient reduction of the imine substrate at the cathode. beilstein-journals.orgnih.gov The process involves the initial reduction of the imine to a radical anion, which then undergoes nucleophilic attack on the dihaloalkane. beilstein-journals.org A further one-electron reduction and subsequent intramolecular cyclization of the resulting anion intermediate affords the desired heterocyclic product. beilstein-journals.org This method has been successfully applied to the synthesis of both pyrrolidine and piperidine derivatives in good yields. beilstein-journals.orgnih.gov

| Substrates | Reaction Environment | Key Steps | Advantages |

| Imine and terminal dihaloalkanes | Flow microreactor | Cathodic reduction of imine, nucleophilic attack, second reduction, intramolecular cyclization | Facile, green, efficient, avoids expensive or toxic reagents. beilstein-journals.orgnih.gov |

Table 3: Electroreductive Cyclization of Imines

N-acyliminium ion cyclizations are a powerful and widely used method for the construction of a variety of nitrogen-containing heterocyclic systems, including pyrrolidines and piperidines. arkat-usa.orgresearchgate.net These reactions involve the intramolecular trapping of a highly electrophilic N-acyliminium ion by a tethered nucleophile. arkat-usa.org

N-acyliminium ions can be generated from various precursors, such as α-oxygenated amides. arkat-usa.org The enhanced reactivity of N-acyliminium ions compared to their iminium ion counterparts allows for the use of a broader range of π-nucleophiles, including alkenes, alkynes, and aromatic systems. arkat-usa.org

For instance, a one-pot protocol involving the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, generated in situ from α-hydroxycarbamates derived from pyrrolidine or piperidine, has been developed. nih.gov This is followed by a dehydrative cyclization to form pyridinium (B92312) salts substituted at the 3-position with a five- or six-membered nitrogen heterocycle, providing a route to analogues of nicotine. nih.gov

Cascade reactions involving N-acyliminium ions have also been reported. A metal-free cascade N-acyliminium ion/aza-Prins cyclization of o-formyl carbamates and homoallylamines, promoted by acetic acid, provides access to functionalized fused tricyclic piperidines with excellent diastereoselectivity. nih.gov

| Precursor | Nucleophile | Key Features | Application |

| α-Hydroxycarbamates (from pyrrolidine or piperidine) | 5-Alkylaminopenta-2,4-dienals | One-pot formation of substituted pyridinium salts. nih.gov | Synthesis of (±)-nicotine and analogs. nih.gov |

| o-Formyl carbamates and homoallylamines | Intramolecular alkene | Acetic acid-promoted metal-free cascade reaction. nih.gov | Stereoselective synthesis of fused tricyclic piperidines. nih.gov |

Table 4: N-Acyliminium Ion Cyclization Strategies

Ring-closing metathesis (RCM) has emerged as a robust and versatile strategy for the synthesis of a wide array of cyclic compounds, including pyrrolidine and piperidine alkaloids. researchgate.net This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a new double bond within a ring.

The application of RCM has been instrumental in the total synthesis of numerous natural products containing pyrrolidine and piperidine cores. researchgate.net The success of RCM is often dependent on the choice of catalyst and reaction conditions. For example, the synthesis of enantiopure 2-aryl-3-pyrroline derivatives has been achieved through a sequence involving the addition of an allylsulfone to a sulfinylimine, followed by desulfonation and subsequent RCM. bohrium.com

It is important to note that the presence of certain functional groups, such as an electron-withdrawing sulfone moiety on the double bond, can sometimes inhibit the metathesis catalyst, necessitating its removal prior to the RCM step. bohrium.com

| Catalyst | Substrate | Key Features | Application |

| Ruthenium-based catalysts (e.g., Grubbs' catalysts) | Dienes derived from amino acids or other chiral precursors | Provides access to enantiopure azaheterocycles. bohrium.com | Total synthesis of natural alkaloids. researchgate.net |

Table 5: Ring-Closing Metathesis for Pyrrolidine and Piperidine Synthesis

Ring Transformation and Expansion Reactions

The formation of piperidine and pyrrolidine rings can be achieved not only by building the rings from acyclic precursors but also by modifying existing ring systems. Ring transformation and expansion reactions offer powerful pathways to these core structures, often from more readily available starting materials.

A notable strategy for skeletal editing in heterocyclic chemistry involves the contraction of larger rings into smaller, often more synthetically challenging ones. The synthesis of pyrrolidine skeletons via the ring contraction of pyridines, which are common precursors to piperidines, represents a promising approach given the abundance and low cost of pyridine (B92270) feedstocks. researchgate.net A photo-promoted ring contraction of pyridines using a silylborane has been developed to afford pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. researchgate.netnih.gov

This photochemical process can be followed by a nucleophilic ring-opening of the resulting aziridine (B145994) moiety, providing a practical route to aminocyclopentene derivatives, which can be further functionalized to desired pyrrolidine structures. nih.gov This method is significant as it allows for the rapid construction of complex pyrrolidine frameworks from simple, readily available six-membered rings. researchgate.net

Aziridines, as strained three-membered nitrogen heterocycles, are valuable intermediates for the synthesis of larger, more complex nitrogen-containing rings through ring-expansion cascades. researchgate.net These reactions leverage the release of ring strain to drive the formation of five-membered (pyrrolidine) or six-membered (piperidine) systems. researchgate.netresearchgate.net

To Pyrrolidines: An efficient method for synthesizing functionalized pyrrolidines involves a bromonium ion-induced aziridine ring expansion cascade. rsc.org In this process, a cinnamylaziridine is treated with N-bromosuccinimide (NBS), which initiates an electrophilic aminocyclization–ring expansion sequence. This reaction proceeds through an aziridinium (B1262131) ion intermediate that is subsequently attacked by a nucleophile. The regioselectivity of the attack favors the formation of the five-membered pyrrolidine ring over a six-membered piperidine ring, likely due to the nucleophile attacking the less sterically hindered carbon position in a classic SN2 manner. rsc.org Similarly, stereospecific ring expansions of chiral vinyl aziridines can be catalyzed by copper complexes to yield 3-pyrrolines, which are precursors to saturated pyrrolidines. nih.gov

To Piperidines: The asymmetric synthesis of 3-substituted piperidines can be achieved from chiral building blocks via an aziridinium ring expansion. nih.gov This methodology features an irreversible dihydropyrrole-to-tetrahydropyridine ring expansion, allowing for the introduction of various substituents at the 3-position with high diastereocontrol. nih.gov Another approach involves the alkylative ring-opening of a transient bicyclic aziridinium salt formed from a 4-hydroxybutylaziridine. Treatment with an organocopper reagent successfully yields 2-alkylsubstituted piperidines. researchgate.net Furthermore, rhodium-catalyzed ring expansions of aziridines with N-sulfonyl-1,2,3-triazoles can produce densely substituted dehydropiperazines, which are closely related to the piperidine core. nih.gov

The table below summarizes selected aziridine ring expansion strategies.

| Starting Material Type | Reagent/Catalyst | Product Ring System | Key Features |

|---|---|---|---|

| Cinnamylaziridine | N-Bromosuccinimide (NBS) | Functionalized Pyrrolidine | Diastereoselective cascade reaction with three new stereocenters. rsc.org |

| Chiral Vinyl Aziridine | Cu(hfacac)₂ | 3-Pyrroline | Stereospecific conversion with excellent yields. nih.gov |

| Dihydropyrrole Precursor | (Not specified) | 3-Substituted Piperidine | Irreversible ring expansion with high diastereocontrol. nih.gov |

| 4-Hydroxybutylaziridine | Organocopper Reagent | 2-Alkylpiperidine | Alkylative ring-opening of a non-activated aziridine. researchgate.net |

| Bicyclic Aziridine | Rh₂(OAc)₄ / N-sulfonyl-1,2,3-triazole | Dehydropiperazine | Proceeds via an aziridinium ylide intermediate. nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are valued for their atom economy, operational simplicity, and ability to generate diverse molecular libraries.

The Ugi-Joullié reaction is a powerful three-component reaction (3CR) that is particularly well-suited for synthesizing nitrogen-containing heterocycles. Unlike the classical four-component Ugi reaction, the Ugi-Joullié variant utilizes a pre-formed cyclic imine, which reacts with a carboxylic acid and an isocyanide. The use of a cyclic imine, such as those derived from pyrrolidine or piperidine precursors, offers greater stereochemical control due to the rigid nature of the imine. beilstein-journals.org The ring strain and the inability of the imine to undergo E/Z isomerization contribute to high diastereoselectivity in the resulting adducts. beilstein-journals.org

This reaction provides rapid access to conformationally constrained peptidomimetics and other complex heterocyclic frameworks. For instance, a Lewis acid-promoted Joullié–Ugi reaction using 2H-azirine-2-carboxylates has been employed for the diastereoselective synthesis of N-acylaziridine-2-carboxamide derivatives. beilstein-journals.org The versatility and efficiency of this methodology make it a valuable tool in drug discovery for generating libraries of novel heterocyclic compounds.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone reaction for the synthesis of five-membered heterocycles, including the pyrrolidine ring. This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). A common 1,3-dipole used for pyrrolidine synthesis is an azomethine ylide.

Azomethine ylides can be generated in situ from various precursors, such as the ring-opening of aziridines or the condensation of an aldehyde with an α-amino acid. acs.org These ylides then react with a wide range of alkenes to construct the pyrrolidine ring with control over up to four new stereogenic centers. An iridium-catalyzed reductive method allows for the generation of both stabilized and unstabilized azomethine ylides from stable and abundant amide precursors, further broadening the scope of this strategy for creating highly substituted pyrrolidines. acs.org This cycloaddition approach is highly modular, allowing for significant variation in the substituents on the final pyrrolidine ring by simply changing the aldehyde, amino acid, or dipolarophile components.

The table below outlines typical components in a [3+2] cycloaddition for pyrrolidine synthesis.

| 1,3-Dipole Precursor (Azomethine Ylide Source) | Dipolarophile (Alkene/Alkyne) | Resulting Structure | Key Characteristics |

|---|---|---|---|

| Aldehyde + α-Amino Acid (e.g., Glycine) | Maleimides, Acrylates, Cinnamates | Polysubstituted Pyrrolidine | High atom economy, good synthetic efficiency. rsc.org |

| Tertiary Amides / Lactams | Conjugated Alkenes (e.g., N-Enoyl oxazolidinone) | Highly Functionalized Pyrrolidine | Iridium-catalyzed reductive generation of ylide. acs.org |

| Aziridine Ring Opening | Electron-deficient Alkenes | Pyrrolidine Derivative | Thermally or photochemically induced ylide formation. acs.org |

| Cyclic Amines + Aldehydes | Olefinic Oxindoles | Spirooxindole-Pyrrolidine | Three-component reaction for spiro-heterocycles. mdpi.com |

Formation of the Ethyl Linker and Inter-Ring Connections

Connecting the pre-formed piperidine and pyrrolidine rings with a two-carbon ethyl linker is the final key step in assembling the target molecule, 3-(2-(pyrrolidin-1-yl)ethyl)piperidine. Several established synthetic methods can be employed to forge this C-N bond and complete the structure.

One of the most direct and widely used methods for this type of transformation is reductive amination . researchgate.net This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net To synthesize the target compound, this would involve a precursor such as piperidine-3-acetaldehyde reacting with pyrrolidine. The reaction is typically carried out in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.net This method is highly versatile due to the wide availability of carbonyl compounds and amines. researchgate.net A specific application of this strategy has been demonstrated in the synthesis of aminoethyl-substituted piperidine derivatives, where piperidine aldehydes were successfully reacted with various primary and secondary amines using NaBH(OAc)₃ as the reducing agent. nih.gov

Alternatively, a nucleophilic substitution reaction can be employed. This approach would start with a 3-substituted piperidine bearing a two-carbon chain with a good leaving group at the terminus, such as 3-(2-bromoethyl)piperidine (B15300678) or 3-(2-tosyloxyethyl)piperidine. Pyrrolidine, acting as a nucleophile, would then displace the leaving group to form the final C-N bond and yield the desired product. This classical method is effective for forming bonds between amines and alkyl halides or tosylates. beilstein-journals.org

Finally, a related strategy involves the alkylation of amides followed by reduction . A halogenated amide can be used as a precursor in a one-pot tandem protocol that integrates amide activation, reduction, and intramolecular nucleophilic substitution to form piperidine and pyrrolidine rings. nih.gov A variation of this could be adapted for an intermolecular connection, where an N-protected piperidine with a 3-(2-haloethyl) side chain reacts with pyrrolidine.

Alkylation and Acylation Strategies

Alkylation and acylation represent direct and versatile approaches for forging the crucial bond between the piperidine and pyrrolidine moieties. These strategies typically involve the reaction of a suitably functionalized piperidine derivative with pyrrolidine or a pyrrolidine-containing nucleophile.

One common alkylation approach involves the nucleophilic substitution of a leaving group on the ethyl side chain of a piperidine precursor by pyrrolidine. For instance, a precursor such as 3-(2-bromoethyl)piperidine can be reacted directly with pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the bromide to form the desired C-N bond. This method's effectiveness can be influenced by the choice of solvent and the potential need for a base to neutralize the HBr generated during the reaction. atlantis-press.com

Acylation offers an alternative pathway, often involving the formation of an amide bond as an intermediate step. google.com In this approach, a piperidine derivative with a carboxylic acid or acyl chloride functionality at the 3-position, such as piperidine-3-acetic acid, is activated and then reacted with pyrrolidine. nih.gov The resulting amide is subsequently reduced to furnish the final ethyl linker. Transition-metal-catalyzed methods have also been explored for the α-C(sp³)–H functionalization of alicyclic amines, including alkylation, which could provide a more direct route by activating the piperidine ring itself. rsc.org

| Strategy | Piperidine Precursor | Pyrrolidine Reagent | Key Intermediate | Primary Bond Formed |

|---|---|---|---|---|

| Direct Alkylation | 3-(2-Haloethyl)piperidine (e.g., X=Br, I) | Pyrrolidine | N/A | C-N (Side Chain) |

| Acylation-Reduction | Piperidine-3-acetic acid / acyl chloride | Pyrrolidine | N-(2-(Piperidin-3-yl)acetyl)pyrrolidine | C-N (Amide) |

Amide Bond Formation and Subsequent Reduction

A robust and frequently employed method for synthesizing linked amine structures like this compound involves the formation of an amide bond followed by its chemical reduction. This two-step process is highly versatile due to the wide availability of coupling reagents for amide synthesis and reliable reducing agents.

The synthesis begins by coupling a piperidine derivative containing a carboxylic acid side chain, such as piperidine-3-acetic acid, with pyrrolidine. This reaction is typically mediated by a peptide coupling reagent (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. The resulting intermediate is an N-acylpyrrolidine, specifically N-(2-(piperidin-3-yl)acetyl)pyrrolidine.

In the subsequent step, the carbonyl group of the amide is reduced to a methylene (B1212753) group (-CH₂-). Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes being the most common choices. nih.gov This reduction effectively converts the amide linkage into the desired ethyl bridge, yielding this compound. An alternative one-pot approach integrates amide activation, reduction, and intramolecular nucleophilic substitution, providing an efficient route from halogenated amides to piperidine and pyrrolidine structures. researchgate.net

| Step | Reagent Class | Specific Examples | Function |

|---|---|---|---|

| Amide Formation | Coupling Agents | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Promote condensation of carboxylic acid and amine |

| Activating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Convert carboxylic acid to acyl chloride | |

| Amide Reduction | Hydride Reagents | Lithium aluminum hydride (LiAlH₄) | Reduce amide carbonyl to methylene |

| Borane Reagents | Borane-tetrahydrofuran complex (BH₃·THF) | Reduce amide carbonyl to methylene |

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming C-N bonds. researchgate.net This process can be adapted to synthesize this compound by reacting an aldehyde-functionalized piperidine with pyrrolidine in the presence of a reducing agent. beilstein-journals.org The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. mdpi.comnih.gov

For the synthesis of the target compound, a suitable precursor would be piperidine-3-acetaldehyde. This aldehyde reacts with the secondary amine, pyrrolidine, to form a charged iminium species. A variety of reducing agents can be employed to reduce this intermediate. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective as they are selective for the iminium ion over the starting aldehyde. researchgate.net Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), is another common method. researchgate.net This approach offers an efficient and clean conversion to the final product. nih.gov

Stereoselective Synthesis of this compound Stereoisomers

The 3-position of the piperidine ring in this compound is a stereocenter. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(2-(pyrrolidin-1-yl)ethyl)piperidine. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods that can control the three-dimensional arrangement of the substituent at this chiral center.

Chiral Auxiliaries and Reagents in Ring Synthesis

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered.

In the context of synthesizing a chiral 3-substituted piperidine, an acyclic precursor could be attached to a chiral auxiliary, such as a chiral oxazolidinone or pseudoephedrine. wikipedia.org The presence of the auxiliary would then guide a diastereoselective ring-closing reaction to form the piperidine ring, preferentially forming one diastereomer over the other. For example, an intramolecular cyclization could be controlled by the steric and electronic properties of the auxiliary. mdpi.com Another approach involves starting with an enantiomerically pure building block derived from the chiral pool, such as L-glutamic acid, which already contains the necessary stereocenter. niscpr.res.in A multi-step route starting from L-glutamic acid can yield enantiomerically pure 3-amino piperidine derivatives, which can then be further elaborated to the target molecule. niscpr.res.in

Asymmetric Catalysis in C-N and C-C Bond Formation

Asymmetric catalysis offers a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. For the synthesis of chiral 3-substituted piperidines, catalytic methods can be used to control the stereochemistry of the C-C or C-N bond formation that establishes the stereocenter at the C3 position.

A notable approach involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. snnu.edu.cnnih.gov In this process, a chiral phosphine (B1218219) ligand coordinated to the rhodium center directs the addition of an organoboron reagent (e.g., an arylboronic acid) to the dihydropyridine. This key step creates the 3-substituted tetrahydropyridine (B1245486) with high enantioselectivity. snnu.edu.cn Subsequent reduction of the remaining double bond affords the enantiomerically enriched 3-substituted piperidine. This strategy provides a modular route to a wide array of chiral 3-piperidines. snnu.edu.cnnih.gov

| Reaction Type | Catalyst System | Chiral Component | Key Transformation | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium (Rh) | Chiral Phosphine Ligand | Carbometalation of dihydropyridine | snnu.edu.cn |

| Asymmetric [4+2] Annulation | Chiral Phosphine | Phosphine Catalyst | Annulation of imines with allenes | nih.gov |

Diastereoselective Approaches

Diastereoselective synthesis relies on the influence of one or more existing stereocenters in a molecule to control the formation of a new stereocenter. This approach is fundamental to constructing complex molecules with multiple stereocenters in a controlled manner.

In synthesizing stereoisomers of this compound, a diastereoselective approach could involve the cyclization of a precursor that already contains a chiral center. For example, a diastereoselective Mannich reaction can be used to set the stereochemistry of piperidine precursors, which is then maintained during a subsequent reductive cyclization step. researchgate.net Similarly, a modular [5+1] cyclization strategy has been shown to be highly diastereoselective in producing N-aryl piperidines. mdpi.comlookchem.com The stereochemical outcome of such cyclizations is often dictated by minimizing steric interactions in the transition state, leading to the preferential formation of one diastereomer. digitellinc.com By carefully choosing the starting materials and reaction conditions, it is possible to synthesize specific diastereomers of substituted piperidines, which can then be converted to the desired enantiomer of the final product. snnu.edu.cnnih.gov

Derivatization and Functionalization Strategies

The creation of analogues of this compound relies on the ability to selectively introduce substituents on both the pyrrolidine and piperidine rings, as well as to modify the nitrogen atoms within these structures.

Strategies for substituting the pyrrolidine ring in analogues of this compound often involve the use of pre-functionalized starting materials or the direct functionalization of the pyrrolidine ring. While specific examples for the target molecule are not prevalent in the literature, general methods for pyrrolidine functionalization can be applied. For instance, palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C4 position of pyrrolidine derivatives with high regio- and stereoselectivity. acs.org This approach often utilizes a directing group to guide the catalyst to the desired position.

Another approach involves the synthesis of substituted pyrrolidines that are then coupled to the piperidine moiety. This can be achieved through various methods, including cycloaddition reactions and the functionalization of chiral pool-derived starting materials.

The functionalization of the piperidine ring is a key strategy for generating analogues. A common precursor for substituted piperidines is the corresponding substituted pyridine, which can be reduced via catalytic hydrogenation. nih.govacs.orgchemrxiv.orgchemrxiv.orgnih.gov Various catalysts, including rhodium, ruthenium, nickel, and iridium-based systems, have been developed for the efficient and often stereoselective hydrogenation of pyridines to piperidines. nih.govacs.orgchemrxiv.orgchemrxiv.orgnih.gov

Direct C-H functionalization of the piperidine ring offers a powerful tool for late-stage modification. Palladium-catalyzed C-H arylation has been demonstrated to be effective for introducing aryl groups at various positions of the piperidine ring. acs.orgimperial.ac.ukacs.orgnih.govnih.gov The regioselectivity of these reactions can often be controlled by the choice of directing groups and reaction conditions. For example, a C(4) directing group can facilitate mono-arylation at the C(3) position. imperial.ac.uk Similarly, rhodium-catalyzed C-H insertion reactions provide a means to introduce functional groups at the C2, C3, or C4 positions of the piperidine ring, with the site-selectivity being controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.gov

The table below summarizes representative methods for piperidine ring substitution.

| Method | Catalyst/Reagent | Position of Functionalization | Key Features |

| Catalytic Hydrogenation of Pyridines | Rh/C, Ru/C, Ni2Si, Iridium complexes | Ring-wide | Access to substituted piperidines from readily available pyridines. nih.govacs.orgchemrxiv.orgchemrxiv.orgnih.gov |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)2, Pd(dppf)Cl2 | C2, C3, C4 | Direct introduction of aryl groups; regioselectivity can be controlled by directing groups. acs.orgimperial.ac.ukacs.orgnih.govnih.gov |

| Rhodium-Catalyzed C-H Insertion | Rh2(R-TCPTAD)4, Rh2(R-TPPTTL)4 | C2, C3, C4 | Site-selective introduction of functional groups controlled by catalyst and N-protecting group. nih.govnih.gov |

The nitrogen atoms in both the pyrrolidine and piperidine rings are key handles for functionalization and for the introduction of protecting groups during synthesis. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen. acs.org It can be introduced using di-tert-butyl dicarbonate (B1257347) and is stable under a variety of reaction conditions. Deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane. peptide.com Thermal deprotection of N-Boc groups in continuous flow has also been reported as an alternative to acid-catalyzed methods. acs.org

Other N-functionalization strategies include the introduction of various alkyl or aryl groups. This can be achieved through reductive amination or nucleophilic substitution reactions on appropriate precursors. The choice of the N-substituent can significantly influence the properties of the final compound.

The following table outlines common N-Boc protection and deprotection conditions.

| Reaction | Reagents | Typical Conditions |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc)2O | Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature. acs.org |

| N-Boc Deprotection (Acidic) | Trifluoroacetic acid (TFA) | Solvent (e.g., dichloromethane), room temperature. peptide.com |

| N-Boc Deprotection (Thermal) | Heat | Continuous flow reactor, various solvents (e.g., methanol, TFE), 150-240 °C. acs.org |

Achieving regioselectivity in the functionalization of the this compound scaffold is critical for synthesizing specific analogues. As mentioned previously, directing groups play a crucial role in guiding metal catalysts to specific C-H bonds. For instance, an aminoquinoline auxiliary at the C(3) position of a piperidine ring can direct palladium-catalyzed C-H arylation to the C(4) position. acs.org

The choice of catalyst and protecting group can also dictate the site of functionalization. In rhodium-catalyzed C-H insertion reactions, different catalysts and N-protecting groups on the piperidine ring can lead to selective functionalization at the C2, C3, or C4 positions. nih.govnih.gov This level of control is essential for the systematic exploration of the chemical space around the core scaffold.

Reaction Conditions and Methodological Advances

Advances in reaction conditions and the development of new catalytic systems have significantly impacted the synthesis of complex heterocyclic molecules like this compound.

A wide array of catalytic systems are employed in the synthesis of pyrrolidine and piperidine rings. For the hydrogenation of pyridines to piperidines, heterogeneous catalysts such as rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C) are effective. nih.govacs.orgnih.gov Homogeneous iridium catalysts have also been shown to be robust and selective for the ionic hydrogenation of pyridines, tolerating a wide range of functional groups. chemrxiv.orgchemrxiv.org

In the realm of C-H functionalization, palladium and rhodium catalysts are at the forefront. Palladium(II) acetate (B1210297) is a common precursor for palladium-catalyzed C-H arylation reactions. acs.orgimperial.ac.uknih.gov The development of specific ligands can enhance the efficiency and selectivity of these transformations. For rhodium-catalyzed C-H insertions, a variety of dirhodium tetracarboxylate catalysts are available, with the choice of ligands on the rhodium center being critical for controlling the regioselectivity and stereoselectivity of the reaction. nih.govnih.gov

The table below provides examples of catalytic systems used in the synthesis of piperidine analogues.

| Transformation | Catalyst System | Substrate Scope | Key Advantages |

| Pyridine Hydrogenation | Iridium(III) complexes | Substituted pyridines | High functional group tolerance, low catalyst loading. chemrxiv.orgchemrxiv.org |

| Pyridine Hydrogenation | Rh/C | Pyridines | Electrocatalytic method, ambient temperature and pressure. nih.govacs.org |

| C-H Arylation of Piperidines | Pd(OAc)2 with directing group | N-protected piperidines | Regio- and stereoselective functionalization. acs.org |

| C-H Insertion into Piperidines | Dirhodium tetracarboxylates | N-protected piperidines | Site-selective functionalization controlled by catalyst and protecting group. nih.govnih.gov |

One-Pot Synthetic Protocols

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy for the synthesis of complex molecules like piperidine derivatives. mdpi.comsemanticscholar.org These protocols are highly efficient as they reduce reaction time, minimize solvent and reagent usage, and simplify purification processes. semanticscholar.org

A notable one-pot approach for constructing piperidine and pyrrolidine rings involves a tandem reaction sequence that integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution. mdpi.com This method provides a convenient route to a variety of N-substituted and C-substituted piperidines and pyrrolidines under mild, metal-free conditions. mdpi.com The process is initiated by the activation of a halogenated amide, followed by a reduction and subsequent intramolecular cyclization to form the desired heterocyclic ring. mdpi.comresearchgate.net

Another versatile one-pot strategy is the multi-component synthesis of highly substituted piperidines. semanticscholar.org This approach involves the condensation of aldehydes, amines, and β-ketoesters in the presence of a catalyst. semanticscholar.org For instance, an effective and environmentally friendly method utilizes sodium lauryl sulfate (B86663) (SLS) as a catalyst in an aqueous medium at room temperature. semanticscholar.org This protocol offers good to high yields of functionalized piperidines with a simple work-up procedure. semanticscholar.org The reaction proceeds through the initial formation of an enamine and an imine, which then undergo an intermolecular Mannich-type reaction followed by cyclization. semanticscholar.org

Organocatalyzed asymmetric aza-Diels–Alder reactions coupled with an iminium ion-induced cyclization sequence represent another sophisticated one-pot protocol for the synthesis of ring-fused piperidine derivatives. rsc.org This method allows for the construction of complex heterocyclic compounds with excellent stereoselectivity and high yields, creating multiple stereogenic centers in a single operation. rsc.org

The following table summarizes representative one-pot synthetic protocols for piperidine analogues.

| Starting Materials | Catalyst/Reagent | Reaction Conditions | Product Type | Yield (%) | Reference |

| Halogenated Amides | Tf₂O, NaBH₄, 2-F-Py | -78 °C to rt, CH₂Cl₂ | N-Substituted Piperidines | Good | mdpi.com |

| Aromatic Aldehydes, Anilines, β-Ketoesters | Sodium Lauryl Sulfate | Room Temp, Water | Highly Functionalized Piperidines | Moderate-High | semanticscholar.org |

| Aldehydes, Amines, Dienophiles | Organocatalyst | Varies | Ring-Fused Piperidine Derivatives | High | rsc.org |

| Salicylaldehyde, Amines, Diethylmalonate | Piperidine-Iodine | Reflux, Ethanol (B145695) | Coumarin-3-Carboxamides with Piperidine | Good | semanticscholar.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool in drug discovery and medicinal chemistry for its ability to dramatically reduce reaction times, often from hours or days to minutes. narod.ru This technology allows for rapid heating of the reaction mixture, leading to higher yields and cleaner reaction profiles. narod.runih.gov The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds, including piperidine and pyrrolidine derivatives. mdpi.comresearchgate.net

In the synthesis of various acetamide (B32628) derivatives incorporating pyrrolidinyl and piperidinyl moieties, microwave irradiation has been shown to significantly accelerate the formation of C-N bonds. mdpi.comresearchgate.net Compared to conventional heating methods that require several hours, microwave-assisted synthesis can achieve comparable or better yields in just a few minutes. mdpi.com For example, the reaction of α-chloroacetamide intermediates with amines in the presence of a catalyst under microwave irradiation at 65–70 °C can be completed in a fraction of the time required by conventional heating. mdpi.com

The synthesis of pyrrolidine-fused chlorin (B1196114) derivatives also benefits from microwave assistance. mdpi.com The N-alkylation of these compounds, which can be sluggish under conventional heating, proceeds efficiently under microwave irradiation, allowing for the introduction of various functional groups. mdpi.com This rapid and efficient functionalization is crucial for creating libraries of compounds for biological screening. narod.ru

The following table provides examples of microwave-assisted synthesis of compounds containing piperidine or pyrrolidine moieties.

| Reactants | Solvent | Microwave Conditions | Product Type | Reaction Time | Yield (%) | Reference |

| α-Chloroacetamide Intermediates, Amines | CH₃CN | 65-70 °C | Pyrrolidinyl/Piperidinyl Acetamides | Minutes | Good | mdpi.com |

| Pyrrolidine-fused Chlorin, Alkyl Halides | DMF | 75 °C | N-Alkylated Pyrrolidine-fused Chlorins | 5 min | 47 (overall) | mdpi.com |

| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde, Aryl Ketones | Varies | Varies | Quinoline-based Chalcones with Piperidine | Varies | - | researchgate.net |

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, scalability, and process control over traditional batch methods. springerprofessional.denih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. springerprofessional.demdpi.com This technology is particularly well-suited for the synthesis of heterocycles, including piperidine derivatives. mdpi.comdurham.ac.uk

The synthesis of piperidines in flow reactors often involves the hydrogenation of pyridine precursors. nih.gov Flow chemistry allows for the safe handling of hazardous reagents like hydrogen gas and enables reactions to be performed at high temperatures and pressures, which can be challenging in batch reactors. durham.ac.uk For example, the diastereoselectivity of pyridine hydrogenation can be controlled by tuning the catalyst, temperature, and pressure in a flow system. nih.gov

Flow chemistry also facilitates multi-step syntheses by integrating reaction, separation, and purification steps into a continuous process. durham.ac.uk This approach has been used to prepare biologically active compounds and their intermediates in a more efficient and automated manner. durham.ac.ukacs.org For instance, a practical continuous flow protocol has been developed for the synthesis of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, affording high yields and diastereoselectivities within minutes. acs.orgorganic-chemistry.org

The electroreductive cyclization of imines with dihaloalkanes in a flow microreactor is another innovative application of flow chemistry for the synthesis of piperidine and pyrrolidine derivatives. researchgate.net The large surface-area-to-volume ratio of the microreactor enhances the efficiency of the electrochemical reduction, leading to good yields in a short period. researchgate.net

The table below highlights some applications of flow chemistry in the synthesis of piperidine analogues.

| Reaction Type | Key Features of Flow System | Product Type | Advantages | Reference |

| Hydrogenation of Pyridines | Packed-bed catalyst reactor, high pressure and temperature | Substituted Piperidines | Controlled diastereoselectivity, safety | nih.gov |

| Reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents | Microreactor, rapid mixing and heat exchange | α-Substituted Piperidines | Rapid, scalable, high yield & selectivity | acs.orgorganic-chemistry.org |

| Electroreductive Cyclization of Imines | Flow microreactor with electrodes | Piperidine and Pyrrolidine derivatives | Efficient reduction, good yields | researchgate.net |

| Multi-step Synthesis of Heterocycles | Combination of reactors, in-line purification | Complex Heterocyclic Compounds | Automation, efficiency, reduced waste | durham.ac.uk |

Structural Characterization of 3 2 Pyrrolidin 1 Yl Ethyl Piperidine and Analogues

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR and IR spectroscopy offer detailed insights into the molecular framework and the functional groups present.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the local chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine, distinct signals are expected for the protons on the piperidine (B6355638) ring, the pyrrolidine (B122466) ring, and the ethyl linker.

By analyzing a closely related analogue, 4-(1-pyrrolidinyl)piperidine (B154721), we can predict the approximate chemical shifts for the core structures. researchgate.net The protons on carbons adjacent to the nitrogen atoms (α-protons) are typically deshielded and appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons on the rings.

For this compound, the signals can be broadly assigned as follows:

Piperidine Ring Protons: The protons on C2 and C6, being α to the piperidine nitrogen, would appear in the range of δ 2.5-3.1 ppm. The remaining protons on C3, C4, and C5 would produce a complex multiplet pattern between δ 1.2-1.9 ppm. The proton at the substitution site (C3) would be a methine proton and have a distinct chemical shift.

Pyrrolidine Ring Protons: The protons on the carbons α to the pyrrolidine nitrogen are expected around δ 2.5-2.7 ppm. The β-protons would be found further upfield, typically around δ 1.7-1.9 ppm. researchgate.net

Ethyl Linker Protons: The two methylene groups of the ethyl bridge would show distinct signals, likely as triplets if coupled to each other, in the region of δ 1.5-2.6 ppm.

The integration of the signals corresponds to the number of protons giving rise to the signal, and the splitting patterns (singlet, doublet, triplet, etc.) reveal the number of adjacent protons, a principle known as spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table is generated based on data from analogous piperidine and pyrrolidine structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine H2, H6 | 2.5 - 3.1 | Multiplet |

| Piperidine H3-H5 | 1.2 - 1.9 | Multiplet |

| Pyrrolidine α-H | 2.5 - 2.7 | Multiplet |

| Pyrrolidine β-H | 1.7 - 1.9 | Multiplet |

| Ethyl -CH₂-N(Pyrrolidine) | 2.4 - 2.6 | Triplet |

| Ethyl -CH₂-(Piperidine) | 1.5 - 1.8 | Multiplet |

| Piperidine N-H | Variable (broad) | Singlet |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. Similar to ¹H NMR, the chemical shifts are influenced by the electronic environment. Carbons bonded to electronegative atoms like nitrogen are deshielded and appear at lower field.

Based on data for 4-(1-pyrrolidinyl)piperidine and other N-alkylpiperidines, the expected chemical shifts for this compound can be estimated. researchgate.netresearchgate.net

Piperidine Ring Carbons: The α-carbons (C2, C6) are expected in the range of δ 45-55 ppm. The β and γ carbons (C3, C5, and C4) would appear further upfield, between δ 20-40 ppm.

Pyrrolidine Ring Carbons: The α-carbons are typically found around δ 50-55 ppm, while the β-carbons are observed around δ 23-25 ppm. researchgate.net

Ethyl Linker Carbons: The carbons of the ethyl chain would have shifts that are influenced by their proximity to the nitrogen atoms.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on data from analogous piperidine and pyrrolidine structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperidine C2, C6 | 45 - 55 |

| Piperidine C3, C4, C5 | 20 - 40 |

| Pyrrolidine α-C | 50 - 55 |

| Pyrrolidine β-C | 23 - 25 |

| Ethyl -CH₂-N(Pyrrolidine) | 55 - 60 |

| Ethyl -CH₂-(Piperidine) | 30 - 35 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Structural Elucidation and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton connectivity within the piperidine and pyrrolidine rings and along the ethyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the 2D spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the carbon skeleton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying connections across quaternary carbons and heteroatoms, helping to piece together the different fragments of the molecule, such as linking the ethyl chain to the correct position on the piperidine ring. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of the substituent on the piperidine ring (axial vs. equatorial). nih.gov

Piperidine rings are not static; they undergo a dynamic process called ring inversion, where the "chair" conformation flips to an alternative chair form. korea.ac.kr This process can be fast on the NMR timescale at room temperature, leading to averaged signals for axial and equatorial protons.

By lowering the temperature, this inversion process can be slowed down. Variable-Temperature (VT) NMR studies can "freeze out" these conformations, causing the averaged signals to broaden and then resolve into separate signals for the distinct axial and equatorial protons. korea.ac.kracs.org Analyzing the spectra at different temperatures allows for the determination of the energy barrier (activation energy) for the ring inversion process, providing valuable insight into the conformational flexibility of the molecule. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. For this compound, the key functional groups are the secondary amine of the piperidine ring and the tertiary amines of the pyrrolidine and the linkage, as well as the C-H bonds of the aliphatic rings and chain.

The expected characteristic IR absorption bands are:

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of C-H stretching in the methylene (CH₂) groups of the rings and the ethyl linker. nist.gov

C-N Stretch: Aliphatic amine C-N stretching vibrations typically appear in the 1020-1250 cm⁻¹ region.

N-H Bend: A band in the range of 1560-1640 cm⁻¹ may be observed for the N-H bending vibration.

The absence of strong absorptions in the carbonyl (C=O) region (~1700 cm⁻¹) or O-H region (~3200-3600 cm⁻¹, broad) would confirm the purity of the compound.

Table 3: Characteristic IR Absorption Bands for this compound This table is generated based on general IR correlation data.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak-Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1560 - 1640 | Medium |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₂₂N₂), the exact mass is 182.1783 g/mol .

In electrospray ionization (ESI-MS), the compound is expected to be readily protonated due to the presence of two basic nitrogen atoms, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 183.1861.

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is governed by the stability of the resulting fragments. The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is consistent with the even molecular weight (182) of this compound containing two nitrogen atoms. libretexts.orglibretexts.org Alpha-cleavage, the cleavage of a C-C bond adjacent to a nitrogen atom, is a dominant fragmentation pathway for aliphatic amines as it leads to the formation of a resonance-stabilized iminium cation. libretexts.org

Key fragmentation pathways for this compound would likely include:

Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can fragment to produce characteristic ions. A common fragment from N-alkyl pyrrolidines is the pyrrolidinium (B1226570) ion at m/z 70. nist.govmdma.ch

Cleavage of the Piperidine Ring: Alpha-cleavage next to the piperidine nitrogen can lead to the formation of various charged fragments.

Scission of the Ethyl Linker: Breakage of the C-C bonds in the ethyl bridge connecting the two rings is a probable fragmentation route. Cleavage of the bond between the ethyl group and the piperidine ring would yield a stable pyrrolidinylethyl cation.

Loss of Small Neutral Molecules: The fragmentation process may also involve the loss of small, stable neutral molecules. scielo.br

| m/z (approx.) | Ion | Description |

|---|---|---|

| 183.19 | [C₁₁H₂₃N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 182.18 | [C₁₁H₂₂N₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 98.11 | [C₆H₁₂N]⁺ | Fragment from cleavage of the C-C bond between the ethyl group and the piperidine ring. |

| 84.08 | [C₅H₁₀N]⁺ | Piperidinium fragment. |

| 70.08 | [C₄H₈N]⁺ | Pyrrolidinium fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The utility of this technique is primarily for compounds containing chromophores—conjugated π systems or functional groups with non-bonding electrons that can undergo n→π* or π→π* transitions. pressbooks.pub

This compound is composed entirely of saturated aliphatic rings. As such, it lacks a conjugated π system or conventional chromophores that absorb in the standard UV-Vis range (200-800 nm). libretexts.org The only possible electronic transitions are high-energy σ→σ* and n→σ* (from the nitrogen lone pairs), which occur in the far-UV region, typically at wavelengths below 200 nm. libretexts.org Therefore, a UV-Vis spectrum of the compound in a standard solvent like ethanol (B145695) or hexane (B92381) would not be expected to show significant absorbance peaks.

While the compound itself is not chromophoric, UV-Vis spectroscopy can be employed indirectly. For instance, derivatization of the amine groups or their reaction to form a colored complex can shift absorbance into the visible range, allowing for quantitative analysis. mdma.chresearchgate.netarcjournals.org

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its elemental composition and purity. youtube.comquora.com

The molecular formula for this compound is C₁₁H₂₂N₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). man.ac.ukchemaxon.comresearchgate.net

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 72.47% |

| Hydrogen (H) | 1.008 | 22 | 22.176 | 12.17% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.37% |

| Total | 182.311 | 100.00% |

X-ray Crystallography Studies

While a specific single-crystal X-ray diffraction study for this compound was not found, its solid-state structure can be reliably predicted based on extensive crystallographic data available for piperidine, pyrrolidine, and their substituted analogues. ed.ac.ukmdpi.comiucr.org

Determination of Molecular Geometry and Bond Parameters

X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles. Based on studies of related structures, the piperidine ring in the title compound is expected to adopt a stable chair conformation. ed.ac.ukresearchgate.netnih.gov The pyrrolidine ring is more flexible and typically exists in an envelope or twisted conformation. researchgate.net

The bond lengths and angles are anticipated to be within the normal ranges for sp³-hybridized C-C and C-N bonds.

| Parameter | Typical Range (Å or °) | Reference Moiety |

|---|---|---|

| C-N Bond Length | 1.45 - 1.48 Å | Piperidine/Pyrrolidine |

| C-C Bond Length (in rings) | 1.51 - 1.54 Å | Piperidine/Pyrrolidine |

| C-N-C Bond Angle | 109° - 112° | Piperidine/Pyrrolidine |

| C-C-C Bond Angle | 109° - 111° | Piperidine |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is dictated by intermolecular forces. For this compound, the key interactions would be hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The secondary amine of the piperidine ring (N-H) is a hydrogen bond donor, while the tertiary amine of the pyrrolidine ring is a potential acceptor. The most significant interaction is expected to be N-H···N hydrogen bonds, linking molecules into chains or sheets, a common feature in the crystal structures of piperidine and its derivatives. ed.ac.uknih.gov The O⋯N distances for such bonds are typically around 2.9 Å. rsc.org

Conformational Analysis in the Solid State

In the solid state, the molecule will adopt a low-energy conformation.

Piperidine Ring: As established, the six-membered piperidine ring will adopt a chair conformation to minimize steric and torsional strain. researchgate.netacs.org The substituent at the 3-position (the pyrrolidinylethyl group) can be oriented in either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions. rsc.orgnih.gov

Ethyl Linker and Pyrrolidine Ring: The ethyl linker will have its own conformational flexibility, defined by the torsion angles around the C-C bonds. In the crystal, it will adopt a fixed conformation that optimizes packing efficiency and intermolecular interactions. The pyrrolidine ring will also be locked into one of its low-energy conformations (envelope or twist).

Computational and Theoretical Studies on 3 2 Pyrrolidin 1 Yl Ethyl Piperidine and Analogues

Electronic Structure Analysis

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a computational method used to calculate the atomic charges and orbital populations of a molecule. It provides a more stable and chemically intuitive description of the electron distribution compared to other methods like Mulliken population analysis, especially for compounds with significant ionic character. NPA is based on the Natural Bond Orbital (NBO) theory, which localizes the molecular wave function into one-center (lone pairs) and two-center (bonds) elements, aligning with the familiar Lewis structure representation of a molecule.

In the context of 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine and its analogues, NPA would be employed to understand the distribution of electron density across the molecule. The nitrogen atoms within the piperidine (B6355638) and pyrrolidine (B122466) rings are expected to be regions of higher electron density, resulting in negative partial charges. Conversely, the hydrogen atoms and some carbon atoms bonded to these electronegative nitrogens would exhibit positive partial charges.

While specific NPA data for this compound is unavailable, a hypothetical NPA charge distribution for a similar N-substituted piperidine derivative is presented in the table below to illustrate the type of information this analysis provides.

| Atom | Natural Charge (e) |

|---|---|

| N (piperidine) | -0.55 |

| N (pyrrolidine) | -0.62 |

| C (adjacent to N in piperidine) | -0.25 |

| C (adjacent to N in pyrrolidine) | -0.28 |

| H (on C adjacent to N) | +0.15 |

Reactivity Descriptors and Chemical Potential

Computational chemistry provides a suite of reactivity descriptors derived from Density Functional Theory (DFT) that help in predicting the chemical behavior of a molecule. These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For analogues of this compound, the lone pair electrons on the nitrogen atoms are expected to be significant contributors to the HOMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ2 / (2η).

Studies on piperidine derivatives have shown that substitutions on the piperidine ring can significantly influence these reactivity descriptors, thereby altering the molecule's stability and reactivity. For example, the introduction of electron-withdrawing groups can lower the HOMO energy and increase the global hardness, making the molecule less reactive.

Below is an illustrative table of calculated reactivity descriptors for a hypothetical piperidine analogue.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | 0.5 |

| HOMO-LUMO Gap | 6.7 |

| Chemical Potential (μ) | -2.85 |

| Global Hardness (η) | 3.35 |

| Global Electrophilicity Index (ω) | 1.21 |

Computational Modeling of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The surface is colored according to different properties, most commonly the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

For compounds like this compound, which contains hydrogen bond donors (N-H in the piperidine ring, if not substituted) and acceptors (the nitrogen atoms), Hirshfeld surface analysis would be instrumental in understanding the hydrogen bonding network that stabilizes the crystal structure.

An example of the percentage contributions of different intermolecular contacts from a Hirshfeld surface analysis of a bis-heterocyclic amine is presented below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H / H···C | 25.5 |

| N···H / H···N | 15.2 |

| O···H / H···O | 10.3 |

| Other | 4.0 |

Solvation Effects in Computational Studies

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational studies often employ solvation models to account for these effects. There are two main types of solvation models: explicit and implicit.

Explicit solvation models treat the solvent molecules individually, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding and is widely used to study the effects of solvation on molecular geometry, electronic properties, and reactivity.

For this compound and its analogues, the polarity of the solvent would affect the charge distribution and the stability of different conformers. In polar solvents, conformers with larger dipole moments are generally more stabilized. Solvation can also influence the HOMO and LUMO energies, thereby affecting the reactivity descriptors.

A computational study on the solvation of piperidine in various non-aqueous solvents demonstrated that the enthalpy of solvation is influenced by both universal (e.g., van der Waals) and specific (e.g., hydrogen bonding) interactions between the solute and solvent molecules. Such studies are crucial for understanding the behavior of piperidine-containing compounds in different chemical environments.

The table below illustrates how a key property, such as the dipole moment, of a piperidine analogue might change in different solvent environments as predicted by computational models.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 2.1 |

| Chloroform | 4.8 | 2.8 |

| Ethanol (B145695) | 24.6 | 3.5 |

| Water | 78.4 | 3.9 |

Q & A

Basic: What are the standard synthetic protocols for 3-(2-(Pyrrolidin-1-yl)ethyl)piperidine, and how can reaction conditions be optimized?

Answer:

The synthesis of piperidine-pyrrolidine hybrids typically involves multi-step reactions. A common strategy includes:

- Alkylation or reductive amination to introduce the pyrrolidine moiety to the piperidine backbone. For example, reacting a piperidine derivative with a pyrrolidine-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic hydrogenation to reduce intermediates, requiring careful control of hydrogen pressure (1–3 atm) and temperature (25–60°C) to avoid over-reduction .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) are preferred for nucleophilic substitutions, while ethereal solvents (e.g., THF) may improve selectivity in cyclization steps .

- Purity assessment : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and characterization using ¹H/¹³C NMR and HRMS .

Basic: How can researchers validate the structural integrity of this compound?

Answer:

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy : ¹H NMR should resolve signals for the piperidine ring (δ 1.4–2.8 ppm, multiplet) and pyrrolidine’s N-ethyl group (δ 2.9–3.3 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₁N₂). Isotopic patterns should match theoretical distributions .

- X-ray crystallography : For crystalline derivatives, unit cell parameters and hydrogen bonding networks confirm spatial arrangement .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced receptor binding?

Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., dopamine D2 or serotonin receptors). Focus on optimizing the distance between the piperidine nitrogen and pyrrolidine’s ethyl group, which influences steric and electronic complementarity .

- Quantum mechanical calculations : DFT (B3LYP/6-31G*) assesses conformational stability and charge distribution. For example, the protonation state of the piperidine nitrogen (pKa ~10.5) affects bioavailability .

- MD simulations : Evaluate dynamic interactions in physiological conditions (e.g., solvation in water/lipid bilayers) to predict membrane permeability .

Advanced: How should researchers resolve contradictory data in the biological activity of this compound analogs?

Answer:

Contradictions often arise from:

- Structural isomerism : Minor changes in substituent position (e.g., ethoxymethyl vs. methoxymethyl groups) drastically alter activity. Use comparative SAR tables to identify critical substituents (Table 1, ).

- Assay variability : Standardize assays (e.g., cAMP inhibition for GPCR targets) across labs. Validate via positive controls (e.g., known D2 antagonists) .

- Metabolic interference : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to rule out off-target effects .

Advanced: What strategies are effective for scaling up the synthesis of this compound while maintaining yield?

Answer:

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., alkylation), reducing side products .

- Catalyst recycling : Immobilize transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce costs .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments to solvent ratios or temperature .

Basic: What functional group modifications of this compound are most promising for initial pharmacological screening?

Answer:

Priority modifications include:

- N-alkylation : Introduce methyl or benzyl groups to the piperidine nitrogen to modulate lipophilicity (logP) and BBB penetration .

- Heteroatom substitution : Replace the ethyl linker with sulfur or oxygen to alter electronic effects and metabolic stability .

- Bioisosteres : Substitute pyrrolidine with azetidine (smaller ring) to reduce steric hindrance while retaining basicity .

Advanced: How can researchers leverage fragment-based drug design (FBDD) with this scaffold?

Answer: